
(S)-2-Amino-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is an intermediate in the biosynthesis of several essential amino acids, including lysine, methionine, and threonine. This compound plays a crucial role in various metabolic pathways and is of significant interest in both biochemical and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-oxobutanoic acid typically involves the reduction of aspartic acid derivatives. One common method is the reduction of aspartic acid β-semialdehyde using sodium borohydride under controlled conditions. Another approach involves the enzymatic conversion of aspartic acid to its β-semialdehyde form using specific dehydrogenases.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Genetically engineered strains of bacteria, such as Escherichia coli, are used to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. This method is advantageous due to its cost-effectiveness and scalability.
化学反应分析
Types of Reactions
(S)-2-Amino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aspartic acid.
Reduction: Reduction reactions can convert it to aspartic acid β-semialdehyde.
Substitution: It can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aspartic acid.
Reduction: Aspartic acid β-semialdehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-2-Amino-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme mechanisms.
Medicine: Research focuses on its potential therapeutic applications, including its role in amino acid metabolism disorders.
Industry: It is used in the production of amino acids and other biochemicals through fermentation processes.
作用机制
The mechanism of action of (S)-2-Amino-4-oxobutanoic acid involves its role as an intermediate in amino acid biosynthesis. It acts as a substrate for various enzymes, including dehydrogenases and transaminases, which catalyze its conversion to other essential amino acids. The molecular targets include specific enzymes in the metabolic pathways of lysine, methionine, and threonine biosynthesis.
相似化合物的比较
Similar Compounds
Aspartic acid: A precursor in the biosynthesis of (S)-2-Amino-4-oxobutanoic acid.
Aspartic acid β-semialdehyde: A direct reduction product of this compound.
Lysine: An essential amino acid synthesized from this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of multiple essential amino acids. Its ability to participate in various chemical reactions and its significance in metabolic pathways make it a compound of great interest in both research and industrial applications.
属性
CAS 编号 |
2338-03-6 |
|---|---|
分子式 |
C4H7NO3 |
分子量 |
117.10 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1 |
InChI 键 |
HOSWPDPVFBCLSY-VKHMYHEASA-N |
SMILES |
C(C=O)C(C(=O)O)N |
手性 SMILES |
C(C=O)[C@@H](C(=O)O)N |
规范 SMILES |
C(C=O)C(C(=O)O)N |
Key on ui other cas no. |
15106-57-7 |
物理描述 |
Solid |
序列 |
X |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



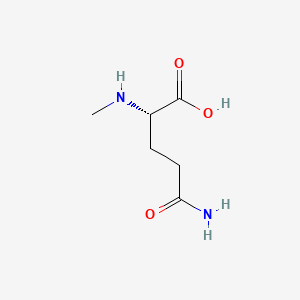
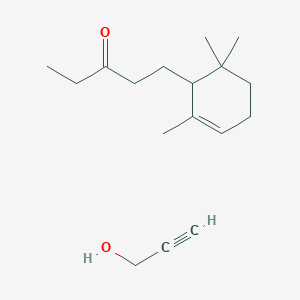
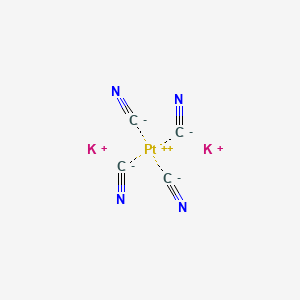
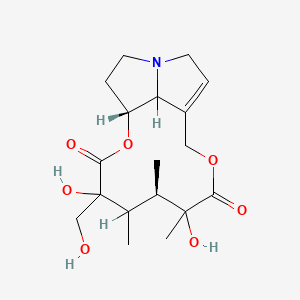

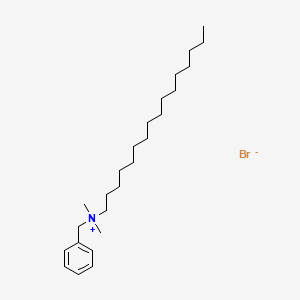
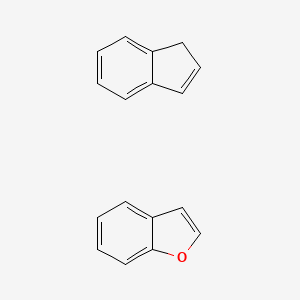
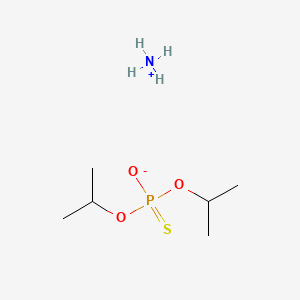
![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)
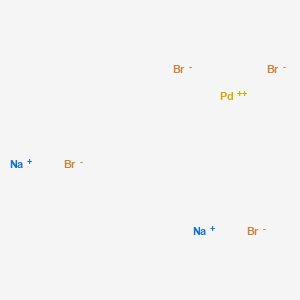
![sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B1594028.png)


